2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

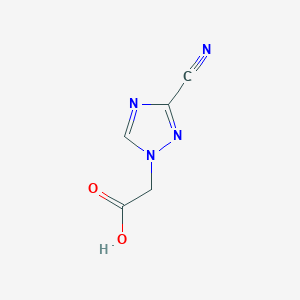

The molecular architecture of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid consists of a 1,2,4-triazole core substituted at the 1-position with an acetic acid moiety and at the 3-position with a cyano group. The IUPAC name, 2-(3-cyano-1,2,4-triazol-1-yl)acetic acid , reflects this arrangement. The triazole ring is numbered such that the nitrogen atoms occupy positions 1, 2, and 4, with the cyano group (-C≡N) attached to position 3 and the acetic acid (-CH₂COOH) to position 1.

The molecular formula, C₅H₄N₄O₂ , corresponds to a planar heterocyclic system with conjugated π-electrons. Key structural features include:

- A triazole ring with alternating single and double bonds.

- A cyano group contributing electron-withdrawing effects.

- A carboxylic acid side chain enabling hydrogen bonding.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 152.11 g/mol |

| Hybridization (Triazole) | sp² at nitrogen atoms |

| Bond Angles (C-N-C) | ~120° (planar geometry) |

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for this compound remains limited, but insights can be drawn from structurally analogous complexes. For example, in uranyl coordination polymers, the triazole ring adopts a nearly planar conformation, with the carboxylic acid group participating in hydrogen bonding networks. The acetyl oxygen forms strong O–H⋯O interactions (bond length: ~2.60 Å), while the cyano group engages in weaker C–H⋯N contacts.

Comparative analysis with the Cambridge Structural Database (CSD) reveals that 1,2,4-triazole derivatives typically exhibit:

- Torsional flexibility : The acetic acid side chain rotates freely, with dihedral angles ranging from 15° to 30° relative to the triazole plane.

- Packing motifs : Antiparallel stacking of triazole rings (π-π interactions) and interlayer hydrogen bonding.

Figure 1: Hypothetical crystal packing diagram (based on CSD entries), highlighting hydrogen bonds (dashed lines) and π-stacking interactions.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The cyano and carboxylic acid substituents distinguish this compound from other 1,2,4-triazole derivatives. Key comparisons include:

Table 2: Structural and Electronic Comparisons

The cyano group enhances electrophilicity at the triazole ring, increasing reactivity in nucleophilic substitution reactions compared to non-cyano analogs. Additionally, the carboxylic acid group facilitates salt formation with metals, as observed in uranyl complexes.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) studies reveal critical electronic properties:

- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity. The HOMO localizes on the triazole ring and cyano group, while the LUMO resides on the carboxylic acid moiety.

- Fukui Indices : The N2 atom exhibits the highest nucleophilicity (f⁻ = 0.12), making it prone to electrophilic attack.

- Solvent Effects : Polar solvents like water reduce the HOMO-LUMO gap by 0.2 eV due to stabilization of the conjugated π-system.

Table 3: DFT-Derived Reactivity Parameters

| Parameter | Gas Phase | Water | DMSO |

|---|---|---|---|

| HOMO (eV) | -6.8 | -6.5 | -6.6 |

| LUMO (eV) | -2.5 | -2.3 | -2.4 |

| Global Electrophilicity (ω) | 3.1 | 2.9 | 3.0 |

Infrared (IR) spectroscopy corroborates computational results, with characteristic peaks at:

- 2250 cm⁻¹ (C≡N stretch).

- 1700 cm⁻¹ (C=O stretch).

- 1550 cm⁻¹ (triazole ring vibrations).

Propiedades

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPPDHULQMPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247628-40-5 | |

| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification and Hydrazinolysis Approach

One classical route involves initial esterification of suitable precursors, followed by hydrazinolysis and cyclization steps:

- Starting Material: N-(4-hydroxyphenyl)acetamide

- Step 1: Esterification with ethyl bromoacetate yields ethyl 2-(4-acetamido-phenoxy)acetate.

- Step 2: Hydrazinolysis of the ester produces acetohydrazide intermediates.

- Step 3: Reaction with isothiocyanates forms thiosemicarbazides, which cyclize under basic conditions to give the target triazole.

This multi-step process, detailed in chemical literature, typically yields moderate to high yields (52–88%) but involves multiple purification steps, which can be time-consuming and less sustainable.

Alkylation of Pre-formed Triazole Cores

Another prevalent method involves alkylation of pre-formed 1,2,4-triazole derivatives:

- Procedure: Alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetate esters under basic conditions.

- Reaction Conditions: Use of bases such as potassium carbonate in polar aprotic solvents like DMSO or DMF.

- Outcome: This approach offers regioselectivity challenges (N1 vs. N2 substitution), often requiring chromatographic separation.

Cyclization of Hydrazides

Recent advances include direct cyclization of hydrazide derivatives:

- Method: Reactions of aryl hydrazides with CS₂ or isothiocyanates under reflux conditions.

- Yield: High yields (up to 88%) achieved via optimized reflux conditions, as reported in recent publications.

Modern Flow Chemistry Techniques

Continuous-Flow Synthesis

Recent research emphasizes sustainable, scalable flow-based synthesis:

- Process: One-pot, metal-free reactions under continuous-flow conditions.

- Advantages: Higher yields (up to 85%), reduced reaction times, minimized hazardous intermediate handling, and environmental benefits.

- Reaction Conditions: Mild temperatures (50–80°C), polar solvents like DMSO, with optimized residence times (10–30 minutes).

- Outcome: This method enhances reproducibility and scalability, suitable for industrial applications.

Key Reaction Parameters

| Parameter | Typical Range | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 50–80°C | Mild conditions favor high selectivity |

| Solvent | DMSO, DMF | Polar aprotic solvents improve homogeneity |

| Residence Time | 10–30 min | Longer times increase conversion but risk side reactions |

Recent Research Findings and Innovations

Metal-Free and Eco-Friendly Routes

Innovations include metal-free routes that utilize benign reagents and solvents, aligning with green chemistry principles. For example, a flow-based process avoids the use of heavy metals, reducing environmental impact.

High-Yield, One-Pot Synthesis

Recent studies demonstrate the feasibility of one-pot syntheses, combining cyclization, functionalization, and purification steps, significantly improving overall yields and process efficiency.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Esterification + Hydrazinolysis | Multi-step, classical approach | Well-understood, high yields | Time-consuming, less sustainable |

| Alkylation of Triazoles | Direct N-alkylation | Simple, scalable | Regioselectivity issues |

| Cyclization of Hydrazides | Reactions with CS₂ or isothiocyanates | High yields, versatile | Requires specific intermediates |

| Continuous-Flow Synthesis | One-pot, scalable flow reactions | Environmentally friendly, high yield | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Aplicaciones Científicas De Investigación

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with a molecular formula of and a molecular weight of 152.11 g/mol. It is characterized by a triazole ring and a carboxylic acid functional group, with a cyano group attached to the triazole ring. Due to its diverse applications and biological properties, this compound is of interest in medicinal chemistry and agricultural science.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by the cyano and carboxylic acid groups. Compounds containing a 1,2,4-triazole moiety are known for their significant biological activities. 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors. This compound can undergo several types of reactions.

Synthesis

The synthesis of this compound can be achieved through several methods. It typically involves the construction of the triazole ring, followed by the introduction of the cyano and acetic acid groups. A metal-free process has been reported for the synthesis of similar triazole derivatives, which involves the efficient construction of the triazole ring under flow conditions . Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow processes and one-pot synthesis methods are preferred for industrial applications due to their efficiency and cost-effectiveness.

Applications

The applications of this compound span various fields:

- Medicinal Chemistry Compounds containing 1,2,4-triazole scaffolds have demonstrated potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.

- Target of Action The primary target of this compound is cathepsin K, a lysosomal cysteine protease. It interacts with cathepsin K by inhibiting its activity, which disrupts the normal bone resorption process and can potentially slow down bone loss, which could be beneficial in conditions like osteoporosis.

- Agriculture This compound is also of interest in agricultural science.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid | Triazole derivative | Contains a methyl group enhancing lipophilicity |

| 5-(3-cyano-1H-1,2,4-triazol-1-yl)-isoxazole | Isomeric structure | Exhibits different biological activities due to isomerism |

| 2-(5-amino-1H-1,2,4-triazol-3-yloxy)acetic acid | Hydroxy-substituted triazole | Potentially more soluble in water due to hydroxyl group |

Mecanismo De Acción

The mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring and cyano group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparación Con Compuestos Similares

Table 1: Substituent Effects and Key Properties

Key Observations:

- Electron-Withdrawing Groups (-CN, -Br): The cyano and bromo derivatives exhibit higher reactivity in nucleophilic substitutions and metal coordination compared to methyl or phenyl analogs .

- Synthesis Efficiency: The methyl derivative is synthesized via continuous-flow methods (85% yield), outperforming batch processes (50–60% yield) .

- Biological Activity: The cyano analog is pivotal in antiparasitic agents, while phenyl-substituted derivatives show promise in hydrophobic drug interactions .

Actividad Biológica

2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic acid (CAS No. 1247628-40-5) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 152.11 g/mol

- Purity : ≥ 97%

- Physical State : Solid

- Solubility : Soluble in water and organic solvents like alcohol and ether .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. As a triazole derivative, it may exhibit:

- Antimicrobial Activity : Triazole compounds have been noted for their ability to inhibit the growth of bacteria and fungi. The cyano group in this compound may enhance its interaction with microbial enzymes, leading to effective inhibition .

- Anticancer Properties : Preliminary studies suggest that compounds containing triazole rings can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound has not been extensively documented but is hypothesized to involve apoptosis induction in malignant cells .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole derivatives indicated that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Research into triazole derivatives has shown promising results in inducing apoptosis in cancer cells. For instance, a related compound demonstrated an IC value of less than 10 µg/mL against breast cancer cell lines (MCF-7). While specific data for this compound is limited, its structural similarities suggest potential for similar activity .

Case Study 1: Anticancer Screening

In a recent study published in Frontiers in Chemistry, several triazole derivatives were synthesized and screened for cytotoxicity against human cancer cell lines. Among these, compounds that included the triazole moiety exhibited significant growth inhibition. Although direct studies on this compound are lacking, the findings suggest a need for further investigation into its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds with triazole structures were found to effectively inhibit AChE activity. Given that this compound shares this structural feature, it may similarly influence AChE levels and could be explored as a therapeutic candidate for conditions like Alzheimer's disease .

Summary Table of Biological Activities

Q & A

Q. What are the primary synthetic strategies for preparing 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid, and how have they evolved?

The compound is synthesized via N-alkylation or cyclization-based "built-in" approaches . Traditional batch methods often involve alkylation of commercial triazoles (e.g., 3-methyl-1H-1,2,4-triazole) with bromoacetic acid derivatives, but these suffer from moderate selectivity (N1 vs. N2 alkylation), requiring chromatographic purification . Recent advancements use continuous-flow chemistry to bypass selectivity issues by assembling the triazole ring via condensation of ethyl hydrazinoacetate and electrophilic partners (e.g., acetimidamide derivatives) under controlled conditions. This method avoids chromatography, improves atom economy, and enhances safety by mitigating unstable intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity (N1 substitution) and structural integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous regiochemistry, as demonstrated for structurally related triazole derivatives .

- HPLC-PDA to assess purity, particularly when chromatographic steps are omitted in flow-based syntheses .

Q. What safety considerations are associated with synthesizing or handling this compound?

The synthesis may involve highly energetic intermediates (e.g., acetimidamide derivatives), which require controlled reaction conditions to prevent exothermic decomposition. Continuous-flow reactors mitigate risks by enabling precise temperature/residence time control and minimizing intermediate accumulation .

Advanced Research Questions

Q. How can continuous-flow synthesis be optimized to improve sustainability metrics (e.g., PMI, RPG) for this compound?

Flow processes reduce process mass intensity (PMI) by 30–46% compared to batch methods, primarily by eliminating chromatography and minimizing solvent waste. However, unoptimized work-up steps (e.g., batch-mode extraction) can offset gains. Key optimizations include:

Q. How do selectivity challenges in N-alkylation routes impact scalability, and what strategies resolve them?

Traditional N-alkylation of triazoles with bromoacetic acid yields N1/N2 isomer mixtures (e.g., ~60:40 selectivity), necessitating costly purification . Cyclization-based approaches circumvent this by "building" the triazole ring directly from precursors (e.g., hydrazines and acetimidamides), achieving >90% N1 selectivity without chromatography. This strategy is scalable under flow conditions, enabling kilogram-scale production with reduced environmental impact .

Q. What role does this compound play in synthesizing bioactive molecules, such as antiparasitic agents?

this compound is a key intermediate in synthesizing cyanotriazole derivatives , which exhibit potent topoisomerase II inhibition activity. For example, it is coupled with bromofuranmethylamine via peptide coupling reagents (e.g., HATU) to produce antiparasitic candidates targeting trypanosome infections .

Q. How do reaction parameters (e.g., residence time, temperature) in flow synthesis affect yield and impurity profiles?

In flow reactors, residence time and temperature critically influence cyclization efficiency. For analogous triazole syntheses:

- Optimal residence time: 30–60 minutes at 80–100°C ensures complete conversion while avoiding side reactions (e.g., decomposition of intermediates).

- Elevated temperatures (>120°C) risk forming dimethylurea byproducts from acetimidamide degradation .

- Screening tools (DoE) are recommended to identify robust parameter windows .

Data Contradictions and Resolution

Q. Why do batch and flow processes show conflicting PMI values despite higher yields in flow?

While flow synthesis improves yield (by ~2–3x) and reduces chromatography-related PMI, unoptimized work-up (e.g., batch-mode extractions) increases solvent use. For example, flow processes may exhibit higher PMI than batch if post-reaction steps are not streamlined. Resolving this requires end-to-end process integration, such as in-line liquid-liquid separators .

Q. How can conflicting reports on triazole regioselectivity be reconciled in synthetic planning?

Discrepancies arise from differing electrophile reactivity and reaction conditions. For instance, alkylation with bromoacetic acid favors N1 substitution, but competing N2 alkylation can dominate with bulkier electrophiles. Cyclization-based routes provide unambiguous regioselectivity, making them preferable for scalable synthesis .

Methodological Recommendations

- For scalable synthesis : Adopt continuous-flow cyclization with acetimidamide and hydrazine precursors to avoid selectivity issues .

- For green chemistry : Use PMI and RPG metrics to benchmark processes, prioritizing solvent-free or recyclable systems .

- For application studies : Leverage the compound’s cyano group for further functionalization (e.g., click chemistry or metal coordination) in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.